

# A Comparative Guide to the Synthetic Routes of N-Boc-2-formylpiperidine

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## Compound of Interest

**Compound Name:** *Tert-butyl 2-formylpiperidine-1-carboxylate*

**Cat. No.:** B132268

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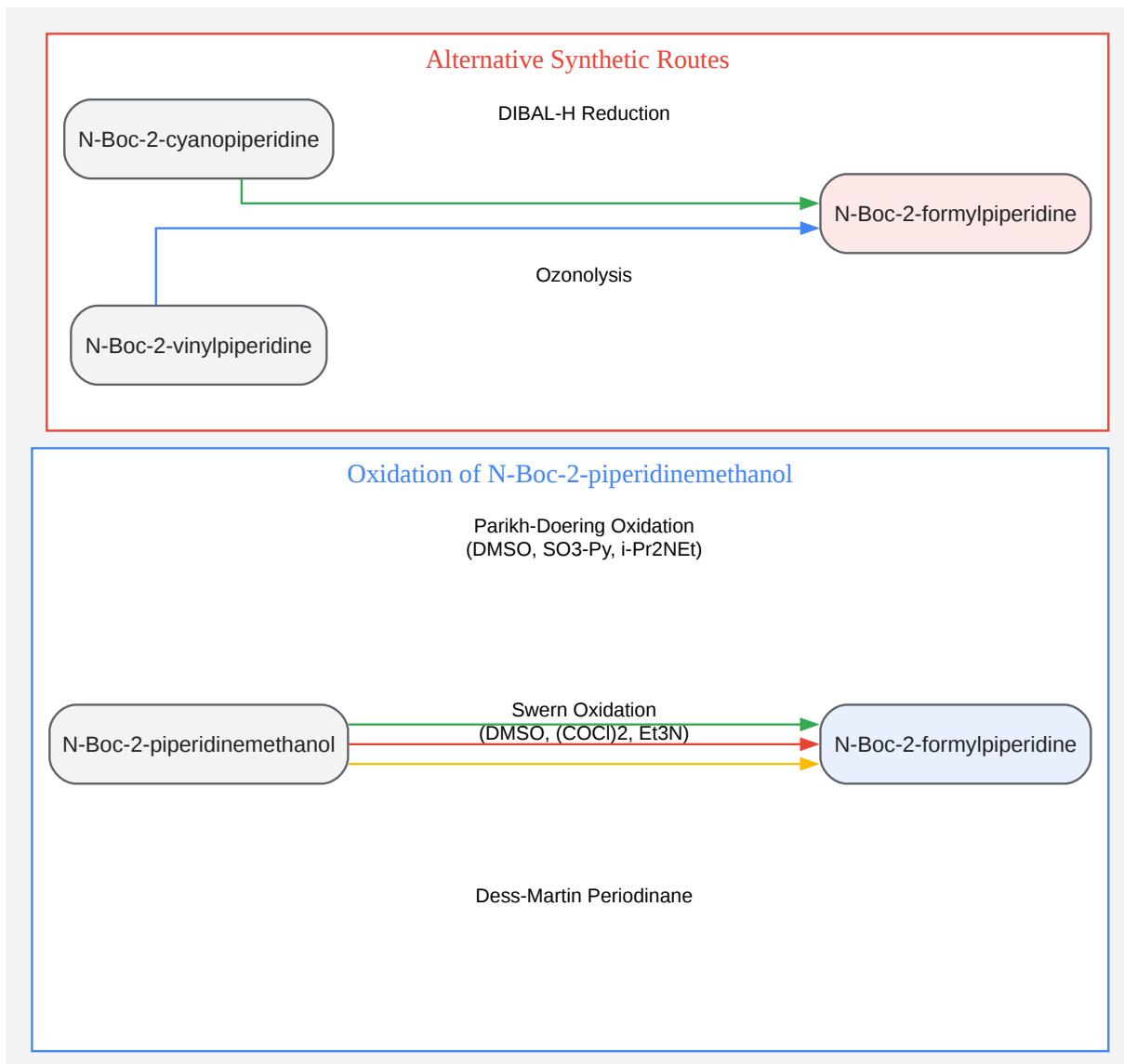
For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-formylpiperidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds and complex natural products. Its aldehyde functionality allows for a wide range of subsequent chemical transformations. This guide provides a comparative analysis of the most common synthetic routes to this important intermediate, focusing on the oxidation of N-Boc-2-piperidinemethanol. Alternative routes are also discussed.

## Primary Synthetic Pathway: Oxidation of N-Boc-2-piperidinemethanol

The most prevalent and well-documented method for the synthesis of N-Boc-2-formylpiperidine is the oxidation of its corresponding alcohol, N-Boc-2-piperidinemethanol. This approach offers high yields and relatively straightforward procedures. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group. This guide compares three widely used oxidation protocols: Dess-Martin Oxidation, Swern Oxidation, and Parikh-Doering Oxidation.

Diagram of Synthetic Pathways

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Caption: Synthetic strategies for N-Boc-2-formylpiperidine.

## Quantitative Data Comparison

The following table summarizes the key quantitative data for the different oxidation methods. It is important to note that yields and reaction times can vary based on the specific reaction scale and conditions.

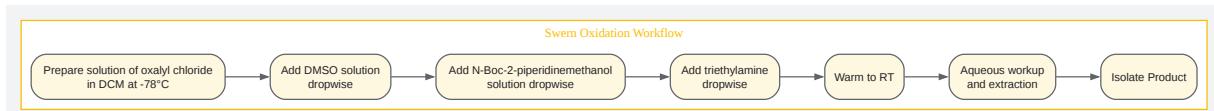
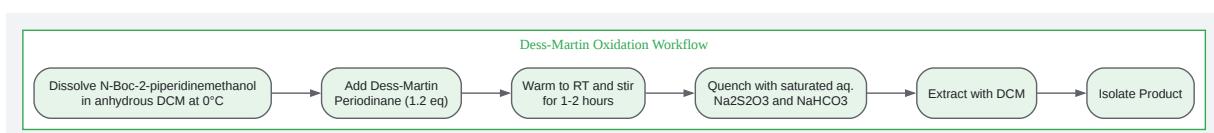
Synthetic Route	Reagents	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
Dess-Martin Oxidation	Dess-Martin Periodinane (DMP)	Dichloromethane (DCM)	0 to RT	1 - 2	~90 (estimated) <sup>[1]</sup>
Swern Oxidation	DMSO, Oxalyl Chloride, Triethylamine	Dichloromethane (DCM)	-78 to RT	~1.5	Up to 92 <sup>[2]</sup>
Parikh-Doering Oxidation	DMSO, $\text{SO}_3\text{-Pyridine}$ , i-Pr <sub>2</sub> NET	Dichloromethane (DCM)	0	~1	~84 <sup>[3]</sup>

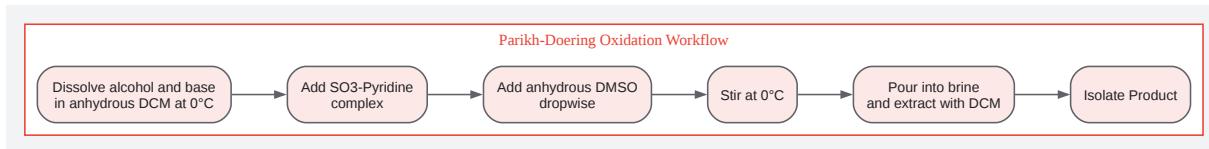
Note: Yields are based on reported values for similar substrates or estimations from general protocols, as specific yield data for the target molecule can be variable in literature.

## Experimental Protocols

The Dess-Martin oxidation is a mild and reliable method for oxidizing primary alcohols to aldehydes.<sup>[4]</sup> It utilizes a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), and is known for its high yields and tolerance of various functional groups.<sup>[4][5]</sup>

Workflow:





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## References

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